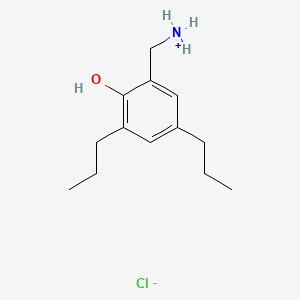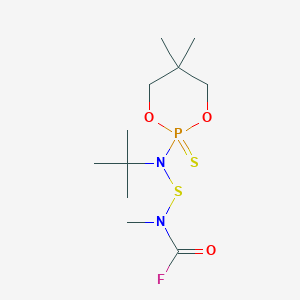
Agn-PC-0jkzy2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jkzy2 involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times . Another method is alcohol salt hydrolysis, which can prepare high-purity powder but is rarely used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also used, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .
Industrial Production Methods: In industrial settings, the co-precipitation method is often employed due to its efficiency in producing nanopowders with uniform particle size, good dispersion, and regular shape . This method involves mixing the reactants at the molecular level, followed by calcination at reduced temperatures to produce high-performance powders.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0jkzy2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: For oxidation reactions, common reagents include oxygen and other oxidizing agents . Reduction reactions often involve hydrogen or other reducing agents. Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound . Substitution reactions often result in the formation of new compounds with different functional groups .
Scientific Research Applications
Agn-PC-0jkzy2 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, this compound is being explored for its potential use in cancer treatment and drug delivery systems . Industrial applications include its use in the production of high-performance materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0jkzy2 involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components to exert its effects . For example, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological responses . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-0jkzy2 include AGN-PC-0MXVWT, AGN-PC-0CUK9P, and other related chemical entities . These compounds share similar structural features and properties, making them useful for comparative studies.
Uniqueness: this compound is unique due to its specific molecular structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity . These differences make it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock its full potential and pave the way for new discoveries and innovations.
Properties
CAS No. |
78051-43-1 |
|---|---|
Molecular Formula |
C11H22FN2O3PS2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[tert-butyl-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanyl-N-methylcarbamoyl fluoride |
InChI |
InChI=1S/C11H22FN2O3PS2/c1-10(2,3)14(20-13(6)9(12)15)18(19)16-7-11(4,5)8-17-18/h7-8H2,1-6H3 |
InChI Key |
GJDZUNHDLFARBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)N(C(C)(C)C)SN(C)C(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


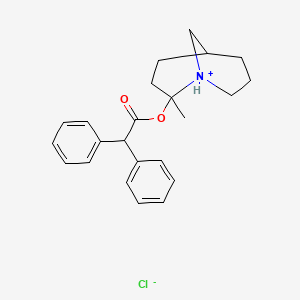
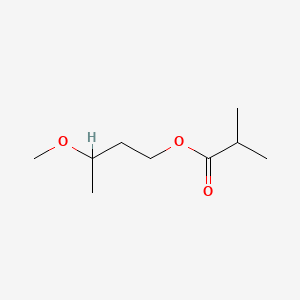
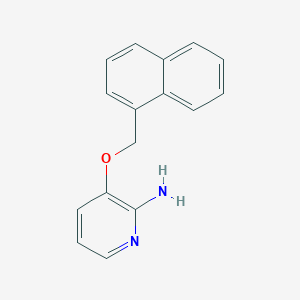
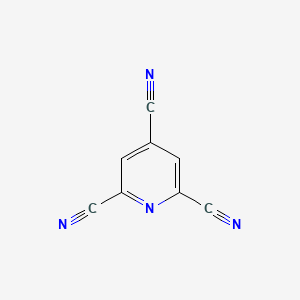

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

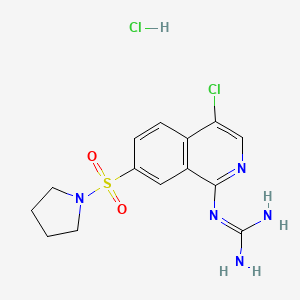

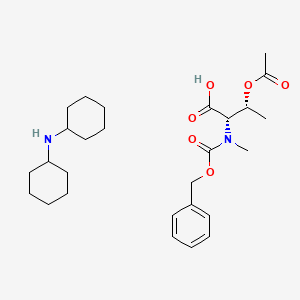
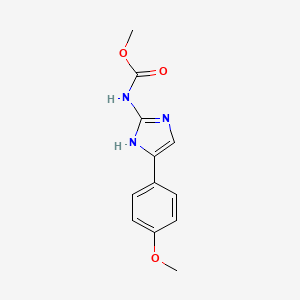
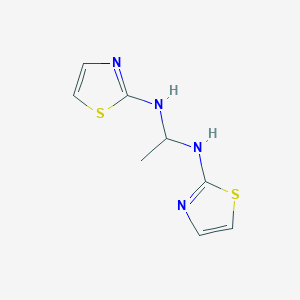
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
